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Sulopenem intravenous dosing complicated UTI
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Clinical Trial Summary and Outcomes

The key Phase 3 trial (SURE-2) evaluated IV sulopenem for cUTI, including acute pyelonephritis. While the
regimen was well-tolerated, it did not meet the primary non-inferiority endpoint compared to the standard of

care [1] [2].

The table below summarizes the trial design and key outcomes:

Trial Aspect SURE-2 (Phase 3) Details

ClinicalTrials.gov Not provided in search results; refer to original publication [1].
ID

Study Objective Demonstrate non-inferiority of IV sulopenem - oral sulopenem vs. IV ertapenem
- oral comparator [1].

Patient Population  Hospitalized adults with pyuria, bacteriuria, and signs/symptoms of cUTI or acute
pyelonephritis [1].

Intervention Test Arm: IV Sulopenem (1000 mg once daily) for =5 days, then oral sulopenem
Regimen etzadroxil/probenecid (500 mg/500 mg twice daily) [1].
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Trial Aspect SURE-2 (Phase 3) Details
Comparator Control Arm: IV Ertapenem (1000 mg once daily) for =5 days, then oral
Regimen ciprofloxacin (500 mg twice daily) or amoxicillin-clavulanate (875 mg/125 mg

twice daily) based on pathogen susceptibility [1].

Primary Endpoint Overall success (combined clinical cure + microbiologic eradication) at Test-of-
Cure (Day 21) in the microbiologic modified intent-to-treat (mMITT) population [1].

Key Efficacy Sulopenem: 67.8% vs. Comparator: 73.9% (Difference: -6.1%; 95% CI: -12.0 to
Result -0.1%). Non-inferiority was not demonstrated [1].
Safety Results Both 1V and oral sulopenem were well-tolerated, with a safety profile comparable

to the comparator regimen [1] [2].

Pharmacokinetic/lPharmacodynamic (PK/PD) Data &
Dosing Rationale

The dosing rationale for IV sulopenem is based on its time-dependent antibacterial activity, similar to other
beta-lactams. The goal is to optimize the duration that free drug concentrations exceed the pathogen's

Minimum Inhibitory Concentration (fT > MIC) [3] [2].

PK/PD Parameter Value | Target

Protein Binding ~11% (Highly unbound) [2]

Primary PK/PD fT > MIC (Percentage of time free drug concentration exceeds the MIC) [3]
Index

Target for fT > MIC of 8.6% - 17% [2]

Bacteriostasis

Target for 2-log10 fT > MIC of 12% - 28% [2]
Kill

IV Dose 1000 mg administered once every 24 hours [1]
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PK/PD Parameter Value | Target

IV Infusion
Duration

Switch to Oral
Therapy

Not specified in results; refer to trial protocol for details.

After at least 5 days of IV therapy, if patient is clinically improving, can tolerate
oral medication, and baseline pathogen is susceptible [1].

Mechanism of Action

Sulopenem is a thiopenem antibiotic that exerts bactericidal activity by inhibiting bacterial cell wall

synthesis. The following diagram illustrates its mechanism of action and the factors influencing its efficacy.

Resistance Mechanisms

: B-Lactamases
(Porln Loss) (Efﬂux Pumps) (Some) Altered PBPs

N

Binds to Penicillin-
Binding Proteins (PBPS)

Inhibits Peptidoglycan
Cross-Linking

Cell Lysis & Death
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Experimental Protocols

For researchers, detailed methodologies from key studies are outlined below.

Dynamic In Vitro Infection Model for PK/PD Analysis [3]

This protocol characterizes the PK/PD of sulopenem against Enterobacterales.

e Objective: To determine the PK/PD index (fT>MIC, fAUC/MIC, fCmax/MIC) that best correlates with
sulopenem efficacy and define magnitude of the target required for bacterial stasis and killing [3].
e Bacterial Strains: 10 Enterobacterales clinical isolates (including E. coli NCTC 13441) with
sulopenem MICs ranging from 0.03 to 0.5 mg/L [3].
¢ Model System: One-compartment in vitro infection model with a 24-hour duration [3].
e Drug Exposure: Simulated human free-drug plasma concentration-time profiles following oral
administration (T~max~ = 2 hr, t~1/2~ = 1.18 hr, protein binding = 10.7%) [3].
e Dosing Regimens:
o Dose-Fractionation: Multiple total daily doses, fractionated into regimens administered every
4, 8, or 12 hours.
o Dose-Ranging: Arange of doses administered every 8 hours to achieve specific fT>MIC
targets.
e Outcome Measurement: Change in log~10~ CFU/mL from baseline at 24 hours [3].
¢ Data Analysis: Relationship between the change in bacterial density and each PK/PD index was fit
using Hill-type models to determine the index that best describes the activity (highest r2) [3].

Phase 3 Clinical Trial (SURE-2) Key Protocol Elements [1]

e Trial Design: Multicenter, randomized, double-blind, double-dummy, comparative Phase 3 trial.
¢ Randomization: 1:1 randomization, stratified by type of infection (pyelonephritis vs. cUTI without
pyelonephritis) [1].
¢ Key Inclusion Criteria:
o Aged =18 years.
o Paositive urine specimen for both nitrite and pyuria.
o Signs/symptoms of cUTI or acute pyelonephritis (e.qg., fever, chills, flank pain, dysuria,
costovertebral tenderness) [1].
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e Key Exclusion Criteria:
o Chronic indwelling catheters.
o Complete obstruction, perinephric abscess, or need for surgical intervention.
o lleal loops or history of renal transplantation [1].
o Efficacy Assessments:
o Clinical Response: Based on resolution of signs/symptoms (cure, failure, indeterminate).
o Microbiologic Response: Per-patient and per-pathogen eradication (favourable, unfavourable,
indeterminate) from quantitative urine cultures [1].
¢ Primary Endpoint Analysis: Overall success in the mMITT population at the Test-of-Cure visit (Day
21) [1].

Research Application Notes

e Strategic Use in cUTI: The IV-to-oral sulopenem regimen offers a potential treatment pathway for
cUTIs caused by multidrug-resistant (MDR) pathogens, particularly ESBL-producing and
fluoroquinolone-non-susceptible Enterobacterales [1] [2]. Its development highlights the value of
oral step-down options for early hospital discharge.

¢ Interpreting Clinical Data: Failure to achieve non-inferiority in the SURE-2 trial was partly attributed
to a higher rate of asymptomatic bacteriuria in the sulopenem arm compared to the ciprofloxacin
step-down group. This underscores the challenge of using microbiologic endpoints and the potent
activity of fluoroquinolones in this context [1].

e Stewardship & Future Directions: Given its specialized spectrum, sulopenem should be reserved
for confirmed or suspected infections caused by MDR gram-negative organisms where limited oral
options exist. Future research should focus on optimizing patient selection and understanding its role
within antimicrobial stewardship programs [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Sulopenem intravenous dosing complicated UTI]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b544220#sulopenem-

intravenous-dosing-complicated-uti]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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